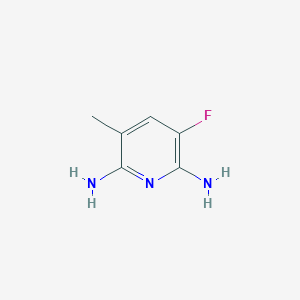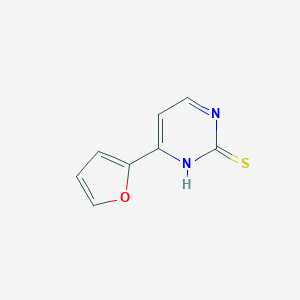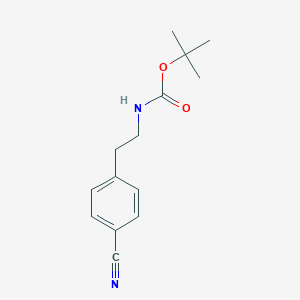
tert-Butyl 4-cyanophenethylcarbamate
Overview
Description
Tert-Butyl 4-cyanophenethylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Crystal Structure
The synthesis of tert-butyl derivatives, including compounds similar to tert-butyl 4-cyanophenethylcarbamate, often involves green methods utilizing natural catalysts. For instance, tert-butyl acetylcarbamate was synthesized using natural phosphate, highlighting an environmentally friendly approach to carbamate synthesis. The crystal structure of such compounds can feature centrosymmetric rings linked by hydrogen bonds, contributing to their stability and potential applications in further chemical modifications (Aly Dawa El Mestehdi et al., 2022).
Degradation Studies
Degradation Pathways
Understanding the degradation pathways of tert-butyl compounds is crucial for assessing their environmental impact and stability. For example, the UV/H2O2 process applied to methyl tert-butyl ether, a compound related to tert-butyl carbamates, revealed the formation of various byproducts, indicating complex degradation pathways. Such studies are essential for designing compounds with favorable degradation profiles for environmental safety (M. Stefan, J. Mack, J. Bolton, 2000).
Application in Synthesis of Bioactive Compounds
Stereoselective Synthesis
The stereoselective synthesis of tert-butyl derivatives is significant for creating bioactive molecules with specific stereochemistry. An efficient route was developed for the stereoselective preparation of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, showcasing the importance of controlling stereochemistry in pharmaceutical synthesis (Xin Wang et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Carbamates, including “tert-Butyl 4-cyanophenethylcarbamate”, have received much attention due to their application in drug design and discovery . They are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) . Many compounds that contain a carbamate group are currently in various stages of preclinical and clinical trials .
Properties
IUPAC Name |
tert-butyl N-[2-(4-cyanophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOXDKZFTYWETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620745 | |
| Record name | tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172348-86-6 | |
| Record name | tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone](/img/structure/B68264.png)
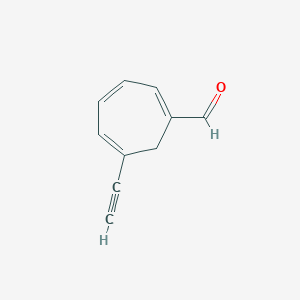
![Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68273.png)

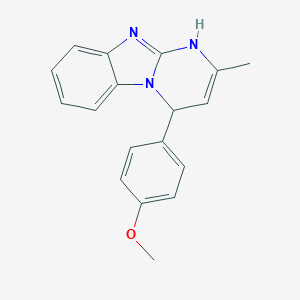
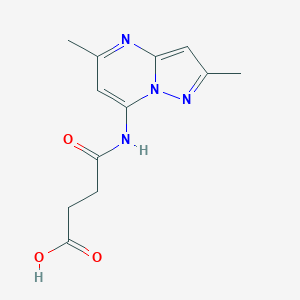
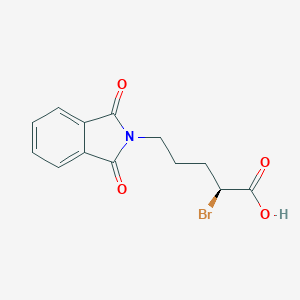
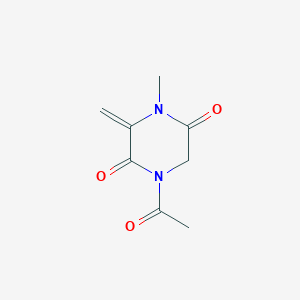
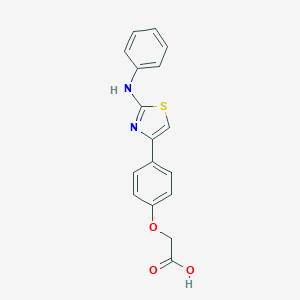
![Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B68283.png)
![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)

